(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone
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Overview
Description
(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4,5-triethoxyphenyl)methanone: is a complex organic compound that features a benzimidazole ring fused to a piperidine ring, and a triethoxyphenyl group attached to the piperidine nitrogen
Mechanism of Action
Target of Action
The compound contains a benzimidazole moiety, which is a crucial pharmacophore in drug discovery and is known to interact with various proteins and enzymes . It also contains a piperidine ring, which is a common structural element in many pharmaceuticals .
Mode of Action
Piperidine derivatives also show a wide variety of biological activities .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds containing benzimidazole and piperidine moieties have been found to interact with a wide range of targets and pathways .
Pharmacokinetics
Benzimidazole is highly soluble in water and other polar solvents, which could influence its absorption and distribution .
Result of Action
Benzimidazole and piperidine derivatives have been associated with a wide range of effects due to their broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the triethoxyphenyl group can be attached using electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The triethoxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The benzimidazole ring can be reduced to form amines or other reduced derivatives.
Substitution: : The piperidine nitrogen can undergo nucleophilic substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used for reduction reactions.
Substitution: : Alkyl halides and aryl halides in the presence of a base such as sodium hydride (NaH) are typically used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines, amides, and other reduced derivatives.
Substitution: : Alkylated or arylated piperidine derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies due to its structural features.
Medicine: : Its derivatives have been explored for antimicrobial, antiviral, and anticancer properties.
Industry: : It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the triethoxyphenyl group and the fused benzimidazole-piperidine ring system. Similar compounds may include other benzimidazole derivatives or piperidine-based compounds, but the presence of the triethoxyphenyl group adds a distinct chemical and biological profile.
List of Similar Compounds
Benzimidazole derivatives: : Various compounds with benzimidazole rings used in medicinal chemistry.
Piperidine derivatives: : Compounds containing piperidine rings with different substituents.
Triethoxyphenyl derivatives: : Compounds with triethoxyphenyl groups attached to different heterocycles.
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c1-4-30-21-15-18(16-22(31-5-2)23(21)32-6-3)25(29)28-13-11-17(12-14-28)24-26-19-9-7-8-10-20(19)27-24/h7-10,15-17H,4-6,11-14H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKOXJVUCJESQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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